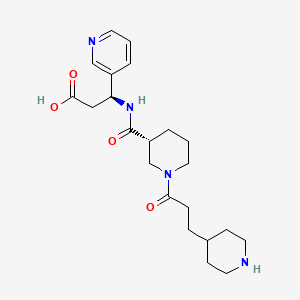

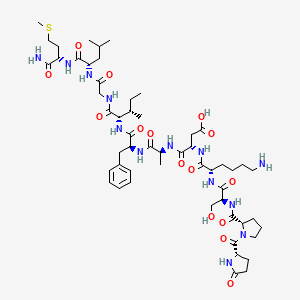

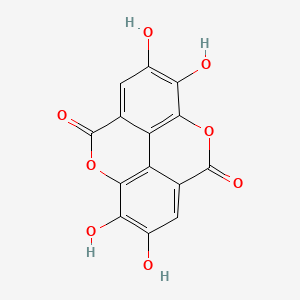

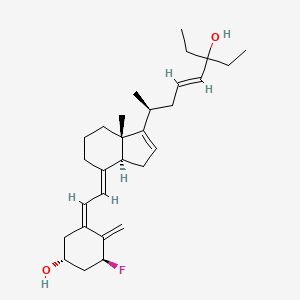

![molecular formula C18H16N2O6 B1671242 5-Metoxi-1,2-dimetil-3-[(4-nitrofenoxi)metil]indol-4,7-diona CAS No. 192820-78-3](/img/structure/B1671242.png)

5-Metoxi-1,2-dimetil-3-[(4-nitrofenoxi)metil]indol-4,7-diona

Descripción general

Descripción

ES-936 es un inhibidor potente y específico de la NAD(P)H:quinona oxidorreductasa 1 (NQO1). Esta enzima generalmente se considera una enzima de desintoxicación, capaz de reducir directamente las quinonas a hidroquinonas, lo que a su vez previene la formación de especies reactivas de oxígeno que surgen del ciclo redox . ES-936 ha mostrado un potencial significativo en la investigación del cáncer debido a su capacidad para inhibir eficazmente la NQO1 a concentraciones muy bajas .

Aplicaciones Científicas De Investigación

ES-936 tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Investigación del cáncer: ES-936 se usa ampliamente en la investigación del cáncer debido a su capacidad para inhibir la NQO1, una enzima que se sobreexpresa en muchos tipos de células cancerosas

Estudios bioquímicos: ES-936 se utiliza para estudiar las vías bioquímicas que involucran NQO1 y su papel en la desintoxicación y el ciclo redox.

Desarrollo de fármacos: ES-936 sirve como un compuesto líder para el desarrollo de nuevos fármacos dirigidos a NQO1.

Mecanismo De Acción

ES-936 ejerce sus efectos inhibiendo la enzima NAD(P)H:quinona oxidorreductasa 1 (NQO1). El mecanismo implica la reducción de ES-936 por NQO1 para formar la hidroquinona correspondiente. Esta hidroquinona luego puede participar en el ciclo redox, generando especies reactivas de oxígeno que pueden inducir efectos citotóxicos en las células cancerosas . Los objetivos moleculares y las vías involucradas incluyen la enzima NQO1 y las vías de ciclo redox asociadas .

Análisis Bioquímico

Biochemical Properties

5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione interacts with the enzyme NQO1 . This interaction is mechanism-based, meaning it requires the presence of a pyridine nucleotide cofactor for metabolic activation .

Cellular Effects

In human pancreatic tumor cell lines BxPC-3 and MIA PaCa-2, which contain high levels of NQO1 activity and protein, 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione treatment inhibited NQO1 activity by more than 98% . This treatment also induced growth inhibition in these cells .

Molecular Mechanism

5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione exerts its effects at the molecular level by inhibiting NQO1 . This inhibition is mechanism-based, requiring metabolic activation . The compound does not increase intracellular superoxide production or oxygen consumption .

Temporal Effects in Laboratory Settings

Over time, 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione has been observed to inhibit the growth of MIA PaCa-2 cells in a dose-dependent manner . This suggests that the compound has long-term effects on cellular function.

Dosage Effects in Animal Models

In mice carrying MIA PaCa-2 xenograft tumors, treatment with 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione resulted in a significant difference in growth rates compared to control tumors . This indicates that the effects of the compound vary with dosage.

Metabolic Pathways

5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione is involved in the NQO1 metabolic pathway . It interacts with NQO1, an enzyme that is highly expressed in pancreatic cancers .

Métodos De Preparación

La síntesis de ES-936 implica varios pasos, comenzando con la preparación de la estructura central del indol. La ruta sintética generalmente incluye los siguientes pasos:

Formación del núcleo de indol: Esto implica la reacción de materiales de partida apropiados en condiciones específicas para formar el núcleo de indol.

Funcionalización del núcleo de indol:

Modificaciones finales:

Análisis De Reacciones Químicas

ES-936 experimenta varios tipos de reacciones químicas, que incluyen:

Reducción: ES-936 es reducido por NQO1 para formar la hidroquinona correspondiente.

Sustitución: El grupo éter nitrofenilo en ES-936 puede sufrir reacciones de sustitución en condiciones específicas.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes reductores como NAD(P)H para las reacciones de reducción y agentes oxidantes para las reacciones de oxidación. Los principales productos formados a partir de estas reacciones incluyen la forma hidroquinona de ES-936 y otros compuestos relacionados .

Comparación Con Compuestos Similares

ES-936 es único en su alta especificidad y potencia como inhibidor de NQO1. Los compuestos similares incluyen:

Dicumarol: Un inhibidor de NQO1 no específico que es menos potente que ES-936.

β-Lapachona: Otro inhibidor de NQO1 que también participa en el ciclo redox pero tiene diferentes propiedades químicas y potencia.

ES-936 destaca por su alta especificidad y efectividad a concentraciones muy bajas, lo que lo convierte en una herramienta valiosa en la investigación científica y el desarrollo de fármacos .

Propiedades

IUPAC Name |

5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O6/c1-10-13(9-26-12-6-4-11(5-7-12)20(23)24)16-17(19(10)2)14(21)8-15(25-3)18(16)22/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLWSLZYYZHSRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C)C(=O)C=C(C2=O)OC)COC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172879 | |

| Record name | ES-936 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192820-78-3 | |

| Record name | ES-936 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192820783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ES-936 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02400 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ES-936 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 192820-78-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ES-936 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XI90I177M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936)?

A1: ES936 functions as a mechanism-based inhibitor of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). [] It requires metabolic activation by NQO1 in the presence of a pyridine nucleotide cofactor, leading to the formation of a reactive iminium species. [] This reactive species then covalently binds to specific amino acid residues (His162, Tyr127, or Tyr129) within the active site of NQO1, permanently inactivating the enzyme. []

Q2: How does ES936's interaction with NQO1 translate into anti-cancer activity?

A2: While initial studies suggested that ES936's anti-cancer activity was linked to increased intracellular superoxide levels due to NQO1 inhibition, later research revealed alternative mechanisms. [, ] ES936 demonstrated potent cytotoxicity against various pancreatic cancer cell lines, inducing caspase-dependent apoptosis without elevating oxidative stress. [] Further investigations identified thioredoxin reductase (TrxR) as a potential target for ES936. [] The compound acts as a potent TrxR inhibitor in both pancreatic cancer cells and cell-free systems. []

Q3: How does ES936 inhibit thioredoxin reductase?

A3: ES936's inhibition of TrxR follows a multi-step process. It undergoes metabolic reduction, loses its nitrophenol leaving group, and generates a reactive electrophile. [] This electrophile then alkylates the selenocysteine residue present in TrxR's active site, effectively inhibiting its activity. []

Q4: What structural features of ES936 are crucial for its inhibitory activity against NQO1?

A4: Research suggests that the 4-nitrophenoxy substituent at the (indol-3-yl)methyl position of ES936 is essential for its mechanism-based inhibition of NQO1. [] Modifications to this substituent, such as replacing it with hydroxy or phenoxy groups, significantly reduce inhibitory potency due to impaired elimination of the leaving group. [] Additionally, molecular docking simulations demonstrate that ES936's structure allows for favorable π-ring stacking interactions with the FADH2 cofactor within the NQO1 active site, contributing to its inhibitory activity. []

Q5: Has the efficacy of ES936 been evaluated in in vivo models of cancer?

A5: Yes, ES936 has shown promising anti-tumor activity in vivo. In a mouse xenograft model using the MIA PaCa-2 human pancreatic cancer cell line, ES936 treatment significantly reduced tumor growth compared to controls. [] Additionally, lead indolequinones, structurally similar to ES936, demonstrated high efficacy and low toxicity in a MIA PaCa-2 xenograft model. []

Q6: Does NQO1 play a role in the efficacy of other anti-cancer agents?

A6: Yes, NQO1 has been shown to be involved in the bioactivation of certain anti-cancer agents. One example is 17-(allylamino)-17-demethoxygeldanamycin (17AAG), a heat shock protein 90 (Hsp90) inhibitor. [, , ] NQO1 metabolizes 17AAG into its hydroquinone form (17AAGH2), which exhibits significantly higher Hsp90 inhibitory activity. [, , ] This bioactivation leads to greater potency and increased sensitivity of NQO1-expressing cancer cells to 17AAG. [, , ]

Q7: What is the significance of the discovery that ES936 inhibits TrxR?

A7: The identification of TrxR as a potential target for ES936 is significant because TrxR plays a crucial role in maintaining cellular redox balance and protecting cancer cells from oxidative stress. [] Targeting TrxR has emerged as a promising strategy in cancer therapy, and ES936's ability to inhibit this enzyme opens up new avenues for developing novel anti-cancer therapeutics. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.